

The Rise of Leucettinib-92: A Deep Dive into its Discovery and Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leucettinib-92 has emerged as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), positioning it as a significant tool in the study of various cellular processes and a potential therapeutic lead for a range of diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Leucettinib-92**, with a focus on the experimental details and underlying signaling pathways.

Discovery and Rationale

The development of the Leucettinib class of inhibitors was inspired by the marine sponge natural product, Leucettamine B.[1][2] This natural compound served as a starting point for a medicinal chemistry campaign aimed at identifying potent and selective kinase inhibitors. The core structure, a 2-aminoimidazolin-4-one, was systematically modified to explore the structure-activity relationship (SAR).[3] Through the synthesis and screening of an extensive library of over 670 analogues, **Leucettinib-92** was identified as a lead compound with a desirable inhibitory profile against DYRK and CLK family members.[3]

The primary target of **Leucettinib-92**, DYRK1A, is a kinase implicated in a variety of physiological and pathological processes, including neuronal development, cell proliferation, and alternative splicing.[4] Overexpression of DYRK1A is associated with cognitive deficits in Down syndrome, and its dysregulation has been linked to Alzheimer's disease and certain



cancers.[3][4] This strong disease association provided a compelling rationale for the development of potent and selective DYRK1A inhibitors like **Leucettinib-92**.

Quantitative Biological Data

The inhibitory activity of **Leucettinib-92** has been characterized against a panel of kinases, demonstrating high potency for several DYRK and CLK family members. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

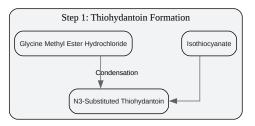
Kinase	IC50 (nM)[5][6][7]
CLK1	147
CLK2	39
CLK3	800
CLK4	5.2
DYRK1A	124
DYRK1B	204
DYRK2	160
DYRK3	1000
DYRK4	520
GSK3β	2780

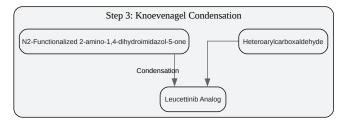
Synthesis of Leucettinib-92

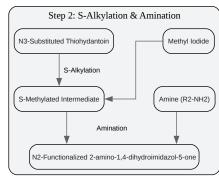
The synthesis of Leucettinibs, including **Leucettinib-92**, generally follows a convergent strategy involving the preparation of a functionalized 2-amino-1,4-dihydroimidazol-5-one intermediate followed by a Knoevenagel condensation with a heteroarylcarbaldehyde. While a specific, detailed protocol for **Leucettinib-92** is not publicly available, the general synthetic route for this class of compounds has been described.

General Synthetic Pathway for Leucettinibs:









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Caption: General synthetic scheme for Leucettinib analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key assays used in the characterization of **Leucettinib-92** and related compounds.

DYRK1A Kinase Inhibition Assay (ELISA-based)



This protocol describes a non-radioactive method to determine the inhibitory activity of compounds against DYRK1A.

- Plate Coating: 96-well microtiter plates are coated with a recombinant DYRK1A substrate, such as a peptide containing the DYRKtide sequence, and incubated overnight at 4°C.
- Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
- Kinase Reaction: A reaction mixture containing recombinant DYRK1A enzyme, ATP, and varying concentrations of the test compound (e.g., Leucettinib-92) is added to the wells.
 The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 30°C.
- Detection: The reaction is stopped, and the wells are washed. A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
- Signal Measurement: A substrate for the enzyme-linked secondary antibody is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

- Cell Treatment: Cultured cells (e.g., SH-SY5Y) are treated with the test compound (**Leucettinib-92**) or vehicle control for a defined period.
- Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation.
- Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
- Protein Quantification: The amount of soluble target protein (DYRK1A) in the supernatant is quantified by a suitable method, typically Western blotting or mass spectrometry.



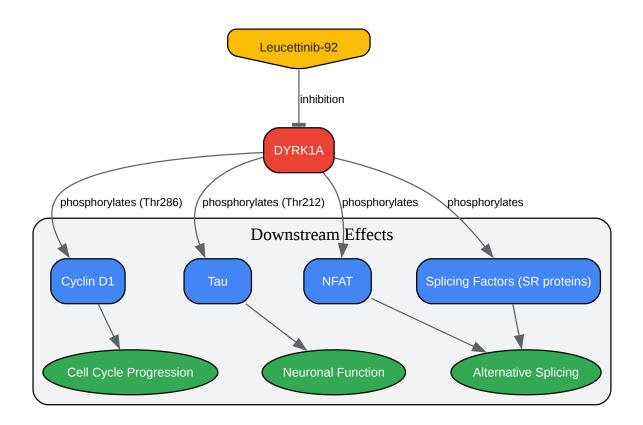
• Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8][9]

Signaling Pathways Modulated by Leucettinib-92

Leucettinib-92 exerts its biological effects by inhibiting DYRK and CLK kinases, which are key regulators of numerous cellular signaling pathways.

DYRK1A Signaling

DYRK1A is a pleiotropic kinase that phosphorylates a wide array of substrates, influencing transcription, cell cycle progression, and neuronal function.



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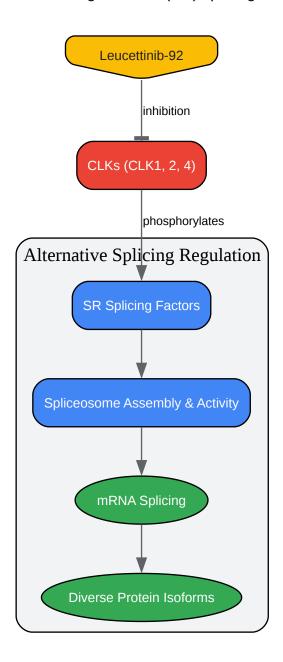
Caption: Simplified DYRK1A signaling pathway and its inhibition.



Inhibition of DYRK1A by **Leucettinib-92** can prevent the phosphorylation of key substrates. For example, **Leucettinib-92** has been shown to inhibit the phosphorylation of Tau at threonine 212 and cyclin D1 at threonine 286.[6][10] Dysregulated Tau phosphorylation is a hallmark of Alzheimer's disease, while cyclin D1 is a critical regulator of the cell cycle.

CLK Signaling

The CDC-like kinases (CLKs) are primarily involved in the regulation of alternative splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.



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Caption: Overview of CLK-mediated regulation of alternative splicing.

By inhibiting CLKs, **Leucettinib-92** can modulate the phosphorylation status of SR proteins, thereby influencing spliceosome assembly and the pattern of mRNA splicing. This can lead to changes in the production of different protein isoforms, which may have profound effects on cellular function.

Conclusion

Leucettinib-92 represents a significant advancement in the development of potent and selective DYRK/CLK kinase inhibitors. Its discovery, rooted in natural product chemistry and extensive SAR studies, has provided the research community with a valuable tool to probe the complex biology of these kinases. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide are intended to facilitate further research and drug development efforts targeting the DYRK/CLK families for a variety of therapeutic indications.

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